molecular formula C6H4N4O3 B3043260 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one CAS No. 82722-74-5

7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one

Cat. No. B3043260
CAS RN: 82722-74-5
M. Wt: 180.12 g/mol
InChI Key: UPBLMGMIIRGNIK-UHFFFAOYSA-N
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Description

“7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one” is a nitrogen heterocycle . Nitrogen heterocycles are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines with a chiral substituent at the nitrogen atom has been reported . The imidazopyridines were synthesized using a procedure for optically active imidazo[4,5-b]pyridine-2-carboxylates using the enantiomerically pure L-phenylalanine tert-butyl ester . The selectivity of cyclization of compounds with a phenylalanine residue was markedly governed by the solvent used in the reaction .


Chemical Reactions Analysis

Nitration of 1-phenyl-4,5-dihydroimidazo- and -1,2,3-triazolo[4,5-c]pyridin-4-ones initially occurs at the para position of the phenyl ring, and the subsequent nitration yields the corresponding 7-nitro-1-(4-nitrophenyl) derivatives .

Scientific Research Applications

Chemical Synthesis and Derivatives

The nitration process of imidazo[4,5-b]pyridin-2-one derivatives, closely related to 7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one, has been explored. Nitration at varying temperatures results in the formation of nitro and dinitro derivatives. These derivatives play a crucial role in the synthesis of more complex chemical structures and have potential applications in various chemical reactions (Smolyar et al., 2007).

Potential as Adenosine Deaminase Inhibitors

Compounds synthesized from 1-substituted 5-amino-1H-imidazoles, similar to the subject compound, have shown potential as adenosine deaminase inhibitors. This opens up possibilities for therapeutic applications in diseases where adenosine deaminase is a factor (Ostrovskyi et al., 2010).

Application in Molecular Structure Analysis

The structural analysis of 4-nitro-1-(3-pyridyl)-1H-imidazole, a compound structurally similar to this compound, helps in understanding the molecular interactions and arrangements in crystalline forms. This analysis is crucial for designing compounds with desired physical and chemical properties (Kubicki & Wagner, 2007).

Solid-Phase Synthesis Applications

The solid-supported synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines demonstrates the compound's utility in developing complex chemical structures. This method allows for efficient preparation of trisubstituted derivatives, which could have various applications in chemical and pharmaceutical research (Lemrová et al., 2014).

Use in Developing Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds from derivatives of this compound showcases its potential in expanding the diversity of small molecules. This can be instrumental in the development of new pharmaceuticals and materials (Vanelle et al., 2004).

Future Directions

The potential of various derivatives of nitrogen heterocycles to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored . This suggests that “7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one” and its derivatives could have potential applications in these areas in the future.

properties

IUPAC Name

7-nitro-3,5-dihydroimidazo[4,5-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-6-5-4(8-2-9-5)3(1-7-6)10(12)13/h1-2H,(H,7,11)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBLMGMIIRGNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=O)N1)NC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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